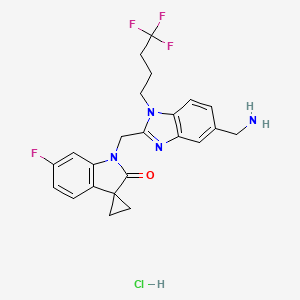

(S)-Aminoglutethimide tartrate

Vue d'ensemble

Description

Aminoglutethimide is an adrenal steroid inhibitor. It was once primarily used in the treatment of Cushing’s syndrome and metastatic breast cancer, but it has been largely replaced by newer drugs for these indications . Tartrate is a salt or ester of the organic compound tartaric acid, a dicarboxylic acid .

Synthesis Analysis

The synthesis of aminoglutethimide involves several steps, including the reaction of 3-aminopropanenitrile with ethyl formate to form an imine, which is then hydrolyzed to form aminoglutethimide . The synthesis of tartrate salts generally involves the reaction of tartaric acid with a suitable base .Molecular Structure Analysis

The molecular structure of aminoglutethimide consists of a glutarimide ring, which is a five-membered ring with two carbonyl groups and one amine group . The tartrate ion is a dianion with four carbon atoms and six oxygen atoms .Chemical Reactions Analysis

Aminoglutethimide acts as an inhibitor of the enzyme responsible for the conversion of cholesterol to pregnenolone, which is the first step in the biosynthesis of steroids . Tartrate salts can participate in various reactions, such as the reaction with hydrogen peroxide to produce oxygen gas .Physical And Chemical Properties Analysis

The physical and chemical properties of aminoglutethimide and tartrate would depend on their specific forms and the conditions. For example, tartrate salts can vary in properties such as solubility and crystal structure .Applications De Recherche Scientifique

Adrenal Cells Study and ACTH Action : Aminoglutethimide (AG) has been used in studying ACTH's effects on murine adrenal cortex tumors. It specifically blocks steroid biosynthesis from cholesterol and acts as a competitive inhibitor of 11β-hydroxylation, with immediate and reversible action. AG does not adversely affect cell growth, RNA and protein synthesis, glycolysis, or cholesterol synthesis at concentrations over 100 μg/ml (Kowal, 1969).

Influence on Estrogen Receptor Status : AG’s role in metastatic breast cancer treatment in postmenopausal women, particularly its effectiveness based on estrogen receptor (ER) status, has been studied. The response to hormonal treatments like AG can be predicted by analyzing the ER status in breast cancer (Lawrence et al., 1980).

Aromatase Inhibition and Stereoselective Inhibition : AG is used as an aromatase inhibitor in breast cancer treatment and can also be used to understand the stereoselective inhibition of cholesterol side chain cleavage. The differential binding affinity and inhibitory potency of AG’s enantiomers on cytochrome P-450 and cholesterol cleavage have been investigated (Uzgiris et al., 1977).

Neuroprotective Properties : AG’s role in protecting CNS neurons from excitotoxic and ischemic injuries has been explored. It is shown to suppress neuronal cell death induced by overactivation of glutamate receptors, independent of its actions on neurosteroid synthesis (Shirakawa et al., 2006).

Ovarian Aromatase Resistance : Studies have explored AG’s potency as an aromatase inhibitor in various tissues. However, ovarian estrogen production seems partially resistant to AG, as evidenced by the lack of consistent suppression of estrone and estradiol concentrations in plasma (Santen et al., 1980).

Chromatographic Separation of Enantiomers : The separation of AG enantiomers using high-performance liquid chromatography (HPLC) has significant implications for obtaining high-purity R-(+)-AG, which is important for clinical applications in treating hormone-dependent metastatic breast cancer (Lin et al., 2014).

Relationship with ATP and Pregnenolone Syntheses : The relationship between oxidative phosphorylation and steroidogenesis in ovarian mitochondria has been studied using AG. It was found that AG inhibits pregnenolone synthesis, leading to decreased oxygen consumption and increased ATP synthesis (Dimino et al., 1980).

Mécanisme D'action

Aminoglutethimide inhibits the production of adrenal steroids, which can be useful in conditions characterized by excessive production of these hormones . Tartrate ions do not have a specific biological mechanism of action, but they can affect the properties of solutions due to their ability to form complexes with metal ions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.C4H6O6/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9;5-1(3(7)8)2(6)4(9)10/h3-6H,2,7-8,14H2,1H3,(H,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m01/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUXPVVSVXIQNE-TZXXFBNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Aminoglutethimide tartrate | |

CAS RN |

62268-19-3 | |

| Record name | (S)-Aminoglutethimide tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062268193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-AMINOGLUTETHIMIDE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625K4DEO0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B610592.png)

![(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B610593.png)

![(2R)-5,8,10,14,18,25,28-heptahydroxy-6,21-dimethylheptacyclo[14.11.1.02,11.02,15.04,9.017,26.019,24]octacosa-4,6,8,10,17(26),18,21,24-octaene-3,12,20,23,27-pentone](/img/structure/B610596.png)

![1H-Indole-1-propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-5-fluoro-alpha-hydroxy-alpha-methyl-, (alphaR)-](/img/structure/B610603.png)